4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
Overview
Description
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. This compound belongs to the indazole family of synthetic cannabinoids and has been shown to have high affinity for the CB1 and CB2 receptors in the human body.
Mechanism of Action
The mechanism of action of 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide involves its binding to the CB1 and CB2 receptors in the human body. This binding results in the activation of these receptors, which can lead to various physiological effects. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but some research suggests that this compound may have psychoactive effects similar to those of THC, the main psychoactive component of cannabis. This compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of mood, appetite, and pain sensation. This compound may also have other physiological effects, such as changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has several advantages as a research tool, including its high affinity for the CB1 and CB2 receptors and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, this compound may have psychoactive effects that could interfere with the results of certain experiments. Additionally, the purity of the final product may vary depending on the synthesis method used, which could affect the reliability of the results.
Future Directions
There are several future directions for research on 4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of pain and mood disorders. Another area of research is the development of new synthetic cannabinoids that have similar or improved properties compared to this compound. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and other synthetic cannabinoids, as well as their potential risks and benefits.
Scientific Research Applications
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has been used to study the effects of synthetic cannabinoids on these processes, as well as their potential therapeutic applications.
properties
IUPAC Name |
4-(1-adamantyl)-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-29-20-5-7-23(30-2)22(12-20)27-25(28)21-6-4-19(11-24(21)31-3)26-13-16-8-17(14-26)10-18(9-16)15-26/h4-7,11-12,16-18H,8-10,13-15H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRFOAAVKKFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C34CC5CC(C3)CC(C5)C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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